Ethanedioic acid,potassium salt (1:?)
Overview
Description
Ethanedioic acid,potassium salt (1:?), also known as potassium oxalate, is a chemical compound with the formula K2C2O4. It is the potassium salt of oxalic acid, a dicarboxylic acid. This compound is commonly found in its monohydrate form, which means it contains one molecule of water per molecule of potassium oxalate. Potassium oxalate is a white crystalline solid that is soluble in water and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium oxalate can be synthesized by reacting oxalic acid with potassium hydroxide. The reaction is as follows:
H2C2O4+2KOH→K2C2O4+2H2O
This reaction typically occurs in an aqueous solution, and the resulting potassium oxalate can be crystallized out by evaporating the water.
Industrial Production Methods
Industrially, potassium oxalate is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The reaction with potassium carbonate is as follows:
H2C2O4+K2CO3→K2C2O4+H2O+CO2
The product is then purified and crystallized to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Potassium oxalate undergoes various chemical reactions, including:
Oxidation: Potassium oxalate can be oxidized by strong oxidizing agents such as potassium permanganate in acidic conditions to produce carbon dioxide and water.
Reduction: It can be reduced to formic acid and carbon monoxide under specific conditions.
Substitution: Potassium oxalate can participate in substitution reactions where the oxalate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Catalysts such as palladium or platinum under high pressure and temperature.
Substitution: Various metal salts in aqueous solutions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Formic acid and carbon monoxide.
Substitution: Metal oxalates and other salts.
Scientific Research Applications
Potassium oxalate has numerous applications in scientific research:
Chemistry: Used as a reagent in redox titrations and as a standard for calibrating solutions.
Biology: Employed in studies involving calcium oxalate crystals, which are relevant to kidney stone research.
Medicine: Investigated for its potential role in reducing calcium oxalate kidney stones.
Industry: Utilized in the preparation of catalysts, cleaning agents, and as a mordant in dyeing processes.
Mechanism of Action
Potassium oxalate exerts its effects primarily through its ability to form complexes with metal ions. The oxalate ion can chelate metal ions, making it useful in various applications such as metal cleaning and as a reagent in analytical chemistry. In biological systems, oxalate can bind to calcium ions, forming insoluble calcium oxalate, which is a major component of kidney stones.
Comparison with Similar Compounds
Similar Compounds
Sodium oxalate: Similar in structure but contains sodium instead of potassium.
Calcium oxalate: Insoluble in water and forms kidney stones.
Ammonium oxalate: Used in similar applications but contains ammonium ions.
Uniqueness
Potassium oxalate is unique due to its high solubility in water compared to calcium oxalate, making it more suitable for applications requiring soluble oxalate salts. Its ability to form stable complexes with various metal ions also distinguishes it from other oxalate salts.
Properties
IUPAC Name |
potassium;oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCDHVHZSGGJA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2KO4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10043-22-8 | |
Record name | Ethanedioic acid, potassium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedioic acid, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxalic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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